molecular formula C6H13NO B184855 (1R,2S)-2-aminocyclohexanol CAS No. 931-15-7

(1R,2S)-2-aminocyclohexanol

Cat. No.: B184855
CAS No.: 931-15-7
M. Wt: 115.17 g/mol
InChI Key: PQMCFTMVQORYJC-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-2-aminocyclohexanol: is an organic compound with the molecular formula C6H13NO It is a stereoisomer of 2-aminocyclohexanol, specifically the cis form, meaning the amino and hydroxyl groups are on the same side of the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-aminocyclohexanol typically involves the following steps:

Industrial Production Methods: The industrial production of cis-2-aminocyclohexanol involves similar steps but on a larger scale. The process is optimized to ensure high yield and purity, often involving continuous flow systems and advanced catalytic methods .

Chemical Reactions Analysis

Types of Reactions: (1R,2S)-2-aminocyclohexanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form different amines or alcohols.

    Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces various amines or alcohols.

    Substitution: Produces substituted cyclohexanol derivatives.

Scientific Research Applications

(1R,2S)-2-aminocyclohexanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cis-2-aminocyclohexanol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Properties

IUPAC Name

(1R,2S)-2-aminocyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMCFTMVQORYJC-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S)-2-aminocyclohexanol
Reactant of Route 2
Reactant of Route 2
(1R,2S)-2-aminocyclohexanol
Reactant of Route 3
(1R,2S)-2-aminocyclohexanol
Reactant of Route 4
(1R,2S)-2-aminocyclohexanol
Reactant of Route 5
(1R,2S)-2-aminocyclohexanol
Reactant of Route 6
(1R,2S)-2-aminocyclohexanol
Customer
Q & A

Q1: How does the cis configuration of 2-aminocyclohexanol influence its reactivity compared to the trans isomer?

A1: The cis configuration of 2-aminocyclohexanol significantly impacts its reactivity, particularly in N-alkylation reactions. When reacted with smaller alkylating agents like methyl iodide, cis-2-aminocyclohexanol predominantly forms N-monoalkylated products. This is in stark contrast to the trans isomer, which readily undergoes dialkylation under the same conditions []. This difference arises from the strong intramolecular hydrogen bond between the hydroxyl and amino groups in the cis isomer, hindering the approach of a second alkylating agent [].

Q2: Are there any reactions where the cis isomer shows unique reactivity compared to the trans isomer?

A2: Yes, besides N-alkylation, cis-2-aminocyclohexanol exhibits distinct behavior in acetylation reactions. When treated with a large excess of acetic anhydride, it forms the O,N-diacetyl derivative as the major product []. This contrasts with other alicyclic amines, including the trans isomer, which primarily yield N,N-diacetylamines under these conditions []. This selectivity likely stems from the neighboring group participation of the hydroxyl group in the cis isomer, facilitating O-acetylation.

Q3: Can cis-2-aminocyclohexanol be used as a chiral building block for synthesizing complex molecules?

A3: Absolutely. Both enantiomers of cis-2-aminocyclohexanol have been successfully employed as starting materials in the chiral pool synthesis of the TRPML inhibitor, trans-ML-SI3 []. This demonstrates the potential of this molecule as a versatile chiral building block for accessing enantiomerically pure compounds with biological activity.

Q4: Can cis-2-aminocyclohexanol be transformed into ligands for asymmetric catalysis?

A4: Yes, cis-2-aminocyclohexanol can be derivatized into effective chiral ligands for asymmetric catalysis. Researchers have synthesized O,N-bis(diphenylphosphino) derivatives (“PONP”) from enantiomerically pure cis-2-methylaminocyclohexanol []. These PONP ligands, when complexed with Rh(I), effectively catalyzed the enantioselective hydrogenation of dehydro-α-acylamino acids with high enantiomeric excess (ee) of up to 97% [].

Q5: Are there any known methods for the resolution of racemic cis-2-aminocyclohexanol?

A5: Yes, enzymatic resolution has been explored as a method for separating the enantiomers of racemic cis-2-aminocyclohexanol []. While specific details about the enzymes and conditions used are not provided in the abstract, this highlights the potential for biocatalytic approaches in obtaining enantiopure cis-2-aminocyclohexanol.

Q6: Can cis-2-aminocyclohexanol undergo ring opening reactions?

A6: While not directly addressed in the provided research, the reaction of trans-2-acylaminocyclanols with thionyl chloride leading to the formation of oxazoline derivatives [] suggests that similar ring opening reactions might be possible with cis-2-aminocyclohexanol under suitable conditions. This could open up further possibilities for its use in synthetic transformations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.